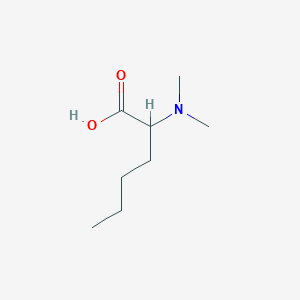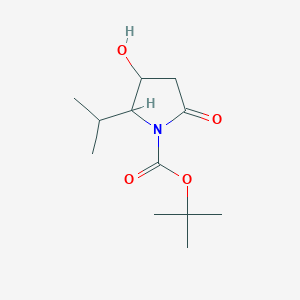![molecular formula C6H11ClF3NO B12106809 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)
3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride: is a chemical compound with the following properties:
CAS Number: 1803583-43-8
Molecular Formula: CHClFNO
Molecular Weight: 205.61 g/mol
MDL Number: MFCD28118841
Métodos De Preparación
Industrial Production Methods: Industrial-scale production methods for this compound may vary depending on the manufacturer
Análisis De Reacciones Químicas
Types of Reactions: 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride may undergo various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Altering the oxidation state of specific atoms.
Ring-Opening Reactions: Breaking the pyrrolidine ring.
Common Reagents and Conditions: Common reagents used in reactions involving this compound may include:
Hydrogen chloride (HCl): Used for hydrochlorination.
Fluorinating Agents: For introducing trifluoromethoxy groups.
Base Catalysts: To facilitate reactions.
Major products formed from these reactions would depend on the specific reaction conditions and starting materials.
Aplicaciones Científicas De Investigación
3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: Potentially as a pharmacophore or probe in drug discovery.
Medicine: Investigated for therapeutic effects.
Mecanismo De Acción
The exact mechanism by which 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While detailed comparisons are scarce, it’s essential to highlight the uniqueness of this compound. Similar compounds, such as 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (CAS No. 127337-60-4) , may share some structural features but differ in specific substituents or functional groups.
Remember that additional research and consultation with experts are necessary for a comprehensive understanding of 3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride’s properties and applications.
Propiedades
Fórmula molecular |
C6H11ClF3NO |
|---|---|
Peso molecular |
205.60 g/mol |
Nombre IUPAC |
3-(trifluoromethoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)11-4-5-1-2-10-3-5;/h5,10H,1-4H2;1H |
Clave InChI |
WMZZAYCBEWTPDB-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1COC(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-O-tert-butyl 3-O-methyl 4-[6-bromo-5-(2,2-dimethylpropanoylamino)pyridin-3-yl]pyrrolidine-1,3-dicarboxylate](/img/structure/B12106726.png)
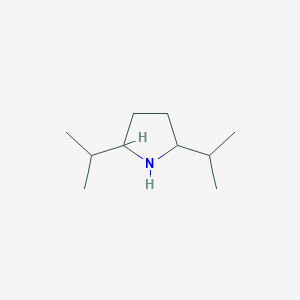

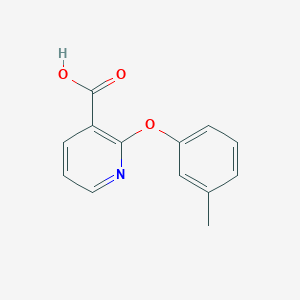
![3-Bicyclo[2.2.1]heptanyl(dimethoxymethyl)silane](/img/structure/B12106755.png)
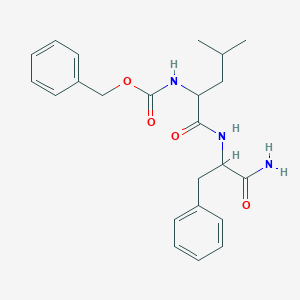
amine](/img/structure/B12106769.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)
![5,15-Dihydroxy-16-methoxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docos-6-ene-2,8,12,18-tetrone](/img/structure/B12106777.png)



